Iso-tridecyl thioglycolate
CAS No.: 137754-72-4
Cat. No.: VC21227873
Molecular Formula: C15H30O2S
Molecular Weight: 274.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137754-72-4 |
|---|---|
| Molecular Formula | C15H30O2S |
| Molecular Weight | 274.5 g/mol |
| IUPAC Name | 11-methyldodecyl 2-sulfanylacetate |
| Standard InChI | InChI=1S/C15H30O2S/c1-14(2)11-9-7-5-3-4-6-8-10-12-17-15(16)13-18/h14,18H,3-13H2,1-2H3 |
| Standard InChI Key | HYBIDFUUNHAJDS-UHFFFAOYSA-N |
| SMILES | CC(C)CCCCCCCCCCOC(=O)CS |
| Canonical SMILES | CC(C)CCCCCCCCCCOC(=O)CS |
Introduction
Chemical Identity and Structure
Iso-tridecyl thioglycolate is an organic compound characterized by its unique chemical structure containing a thiol group and an ester linkage. The compound features a mercaptoacetic acid (thioglycolic acid) core bonded to an isotridecyl alcohol through an ester bond.
Basic Identification Data
The compound can be identified through various chemical identifiers as outlined in the table below:
The compound's structural representation shows a thiol group (-SH) attached to a carbonyl carbon, which is further connected to an isotridecyl chain through an oxygen atom, forming an ester linkage. This specific arrangement of atoms contributes to the compound's chemical reactivity and applications.
Structural Representation
The molecular structure of iso-tridecyl thioglycolate can be represented through various chemical notations that help in identifying and distinguishing the compound:
| Structural Identifier | Notation |
|---|---|
| SMILES | CC(C)CCCCCCCCCCOC(=O)CS |
| InChI | InChI=1S/C15H30O2S/c1-14(2)11-9-7-5-3-4-6-8-10-12-17-15(16)13-18/h14,18H,3-13H2,1-2H3 |
| InChIKey | HYBIDFUUNHAJDS-UHFFFAOYSA-N |
These structural representations provide a standardized way of electronically encoding the molecular structure, which is essential for chemical database searching and compound identification across different platforms.
Physical and Chemical Properties
Understanding the physical and chemical properties of iso-tridecyl thioglycolate is crucial for its handling, storage, and application in various industrial processes.
Physical Properties
The physical state and characteristics of iso-tridecyl thioglycolate define its handling requirements and potential applications:
The compound exists as a liquid at room temperature with a characteristic odor, typical of many thiol-containing compounds. Its relatively high LogP value of 4.62630 indicates a significant hydrophobic character, which influences its solubility and distribution behavior in different media.
Chemical Behavior
Iso-tridecyl thioglycolate demonstrates chemical behavior characteristic of both thiol compounds and esters. The thiol group (-SH) is reactive and can participate in various chemical transformations, while the ester linkage is susceptible to hydrolysis under appropriate conditions.
The compound can undergo oxidation reactions at the thiol group, forming disulfides, and reduction reactions at the ester group, yielding alcohols and thiols. Additionally, it can participate in nucleophilic substitution reactions, particularly at the ester functionality.
Synthesis and Production
The industrial production of iso-tridecyl thioglycolate involves specific chemical processes designed to efficiently generate the compound with high purity and yield.
Synthetic Routes
The primary synthetic pathway for iso-tridecyl thioglycolate is the esterification of thioglycolic acid (mercaptoacetic acid) with isotridecyl alcohol. This reaction typically requires an acid catalyst to facilitate the formation of the ester bond.
The general reaction can be represented as:
HSCH₂COOH + HO-C₁₃H₂₇ → HSCH₂COO-C₁₃H₂₇ + H₂O
This esterification reaction follows standard organic chemistry principles, where the carboxylic acid (thioglycolic acid) reacts with the alcohol (isotridecyl alcohol) to form an ester bond, with water as a byproduct.
Industrial Production
In industrial settings, the production of iso-tridecyl thioglycolate typically employs continuous esterification processes to maximize efficiency and yield. The reaction is conducted under controlled conditions, often using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate.
The production process generally involves the following steps:
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Mixing of thioglycolic acid and isotridecyl alcohol in appropriate ratios
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Addition of an acid catalyst
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Heating the reaction mixture under reflux conditions
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Continuous removal of water to drive the equilibrium toward product formation
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Purification through processes such as vacuum distillation to obtain the final product
This industrial approach allows for large-scale production of iso-tridecyl thioglycolate with consistent quality and purity levels suitable for commercial applications.
Applications and Uses
Iso-tridecyl thioglycolate finds applications in various industrial processes, primarily due to its unique chemical properties and reactivity.
Polymerization Applications
One of the most significant applications of iso-tridecyl thioglycolate is as a chain transfer agent in polymerization reactions. In this role, the compound helps control the molecular weight and distribution of polymers by intervening in the polymerization process.
The thiol group in iso-tridecyl thioglycolate can react with growing polymer chains, terminating their growth and transferring the active site to another monomer. This mechanism allows for precise control over polymer properties, including:
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Molecular weight regulation
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Polydispersity index control
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Polymer chain architecture modification
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End-group functionalization
These capabilities make iso-tridecyl thioglycolate valuable in the production of polymers with specific characteristics required for specialized applications.
Other Industrial Applications
Beyond its role in polymerization, iso-tridecyl thioglycolate serves as:
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An intermediate in the synthesis of various chemical compounds
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A stabilizer for polyvinyl chloride (PVC) and other polymers
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A component in certain specialty chemical formulations
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A precursor in the synthesis of biologically active compounds
The versatility of iso-tridecyl thioglycolate in these applications stems from its reactive thiol group and the modulating effect of its hydrophobic isotridecyl chain.
Biodegradation and Environmental Considerations
Understanding the environmental fate and biodegradability of iso-tridecyl thioglycolate is essential for assessing its potential environmental impact and developing appropriate handling and disposal protocols.
Biodegradation Testing
Iso-tridecyl thioglycolate has been subjected to standardized biodegradation tests to evaluate its environmental persistence. These tests include the Closed Bottle Test (CBT, OECD 301D) and the Manometric Respirometry Test (MRT, OECD 301F), which assess ready biodegradability under controlled conditions .
In these tests, the biodegradation is measured as oxygen consumption expressed as a percentage of the theoretical oxygen demand (ThOD). For a compound to be considered readily biodegradable, it must achieve 60% oxygen consumption within a specified timeframe.
Environmental Considerations
As a multiconstituent substance containing a thiol group and a long hydrophobic chain, iso-tridecyl thioglycolate presents specific environmental considerations:
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The thiol group can undergo oxidation in the environment to form disulfides or sulfonic acids
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The hydrophobic character of the isotridecyl chain affects the compound's distribution in environmental compartments
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The ester linkage is susceptible to hydrolysis, which can contribute to the compound's degradation in aquatic environments
These properties influence the compound's environmental fate and should be considered in risk assessments and environmental management strategies.
Analytical Methods
Analytical techniques play a crucial role in identifying, quantifying, and characterizing iso-tridecyl thioglycolate in various matrices.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) with various detection methods is commonly employed for the analysis of iso-tridecyl thioglycolate:
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HPLC-UV utilizes ultraviolet light absorption for detection and quantification
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HPLC-MS/MS employs mass spectrometry for enhanced sensitivity and specificity, particularly useful for identifying transformation products
These chromatographic techniques allow for the separation of iso-tridecyl thioglycolate from matrix components and other compounds, enabling accurate identification and quantification.
Spectroscopic Methods
Spectroscopic methods complement chromatographic techniques in the characterization of iso-tridecyl thioglycolate:
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Infrared (IR) spectroscopy can identify characteristic functional groups, including the thiol (-SH) and ester (C=O) groups
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Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound
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Mass spectrometry yields information about the molecular weight and fragmentation pattern, aiding in structure elucidation
These analytical approaches collectively contribute to a comprehensive characterization of iso-tridecyl thioglycolate and its related compounds.
Comparison with Related Compounds
Comparing iso-tridecyl thioglycolate with structurally related compounds provides insights into structure-property relationships and helps position the compound within the broader context of thioglycolic acid derivatives.
Similar Thioglycolate Compounds
Several thioglycolate compounds share structural similarities with iso-tridecyl thioglycolate but differ in the alcohol component:
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Isooctyl thioglycolate (CAS-RN 25103-09-7) contains a shorter, branched C8 alkyl chain
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Glyceryl monothioglycolate (CAS-RN 30618-84-9) incorporates glycerol instead of an isotridecyl group
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C10-16 alkyl thioglycolate consists of mostly non-branched C10-16 alkyl esters of thioglycolic acid
These structural variations lead to differences in physical properties, reactivity, and application profiles among the compounds.
Structure-Property Relationships
The structure of iso-tridecyl thioglycolate directly influences its properties:
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The length and branching of the isotridecyl chain affect physical properties such as viscosity, solubility, and surface activity
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The thiol group confers specific chemical reactivity, particularly in polymerization processes
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The ester linkage provides a potential site for hydrolysis and other transformations
Understanding these structure-property relationships aids in predicting the behavior of iso-tridecyl thioglycolate in various applications and environments.
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